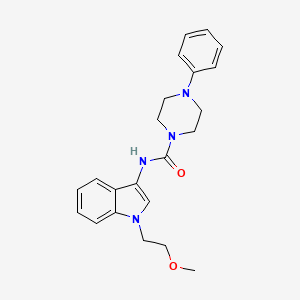

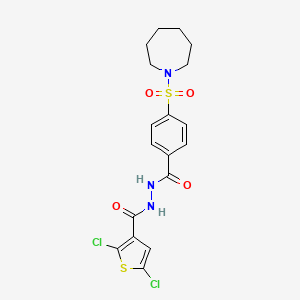

![molecular formula C11H11BrN2O B2854711 N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide CAS No. 1444696-79-0](/img/structure/B2854711.png)

N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide involves several steps. Researchers have reported various synthetic routes, including aryl bromination , amide formation , and alkyne substitution . Detailed experimental procedures and optimization studies are available in the literature .

Applications De Recherche Scientifique

Synthesis and Biological Activities

N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide derivatives are explored in the synthesis of various organic compounds due to their potential biological activities. A notable application involves the synthesis of novel sulphonamide derivatives, which exhibit significant antimicrobial activity. The reactivity of related acetamide derivatives towards nitrogen-based nucleophiles has been studied, leading to the formation of compounds with promising antimicrobial properties. These synthesized compounds, particularly those with specific substitutions, have shown high activity against various microbial strains, underlining their potential in developing new antimicrobial agents (Fahim & Ismael, 2019).

Antimicrobial Evaluation and Structural Analysis

Another research avenue involves microwave-assisted synthesis and structural elucidation of acetamide derivatives, including N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide. These studies focus on understanding the molecular structure through techniques like X-ray diffraction and assessing their antimicrobial activity. Certain derivatives have been found to exhibit selective inhibitory effects against specific pathogens, such as Aspergillus niger and Staphylococcus aureus, suggesting their potential in targeted antimicrobial therapies (Ghazzali et al., 2012).

Chemical Properties and Reactions

Research also delves into the chemical properties and reactions of related acetamide compounds, exploring their potential in various synthetic applications. Studies on the dibromohydration of N-(2-alkynylaryl)acetamide, for instance, highlight the regioselective synthesis of dibromo derivatives, which could serve as intermediates in the production of pharmacologically active compounds. These reactions, facilitated by the presence of neighboring groups, underscore the versatility of acetamide derivatives in synthetic organic chemistry (Qiu et al., 2017).

Environmental and Analytical Applications

Additionally, acetamide derivatives, including those related to N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide, find applications in environmental and analytical chemistry. For instance, they are used in developing fluorescent probes for detecting carbonyl compounds in water samples. Such probes offer high sensitivity and specificity, enabling the trace measurement of pollutants and contributing to environmental monitoring efforts (Houdier et al., 2000).

Propriétés

IUPAC Name |

N-[4-bromo-2-(prop-2-ynylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-3-6-13-11-7-9(12)4-5-10(11)14-8(2)15/h1,4-5,7,13H,6H2,2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYSZAQOJAAHOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2854631.png)

![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2854632.png)

![{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol](/img/structure/B2854635.png)

![N-{1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl}prop-2-enamide](/img/structure/B2854638.png)

![Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2854642.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2854647.png)

![2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2854649.png)